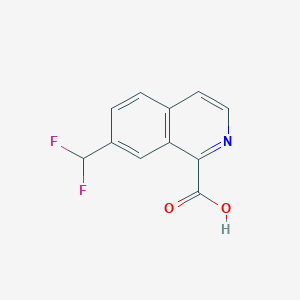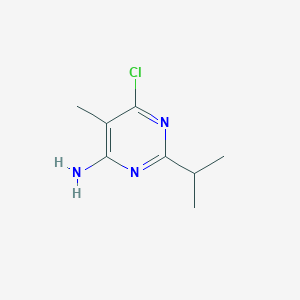
3-(Methylamino)-1-(1,2-thiazol-5-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Methylamino)-1-(1,2-thiazol-5-yl)propan-1-one is an organic compound that belongs to the class of thiazoles Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylamino)-1-(1,2-thiazol-5-yl)propan-1-one typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Methylamino Group: The methylamino group can be introduced via reductive amination of the corresponding ketone using methylamine and a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(Methylamino)-1-(1,2-thiazol-5-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiazoles depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(Methylamino)-1-(1,2-thiazol-5-yl)propan-1-one depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved would require detailed experimental studies.
Comparison with Similar Compounds
Similar Compounds
3-(Methylamino)-1-(1,2-thiazol-5-yl)propan-1-ol: A similar compound with an alcohol group instead of a ketone.
3-(Methylamino)-1-(1,2-thiazol-5-yl)propan-2-one: A structural isomer with the ketone group at a different position.
1-(1,2-Thiazol-5-yl)propan-1-one: A compound lacking the methylamino group.
Uniqueness
3-(Methylamino)-1-(1,2-thiazol-5-yl)propan-1-one is unique due to the presence of both the thiazole ring and the methylamino group, which can impart distinct chemical and biological properties. Its specific structure allows for unique interactions with other molecules, making it a valuable compound for various applications.
Properties
Molecular Formula |
C7H10N2OS |
|---|---|
Molecular Weight |
170.23 g/mol |
IUPAC Name |
3-(methylamino)-1-(1,2-thiazol-5-yl)propan-1-one |
InChI |
InChI=1S/C7H10N2OS/c1-8-4-2-6(10)7-3-5-9-11-7/h3,5,8H,2,4H2,1H3 |
InChI Key |
QAKWSBVONITROZ-UHFFFAOYSA-N |
Canonical SMILES |
CNCCC(=O)C1=CC=NS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-{2-amino-1-[1-(2-methylpropyl)-1H-pyrazol-5-yl]ethyl}cyclobutane-1-carboxylic acid](/img/structure/B15257935.png)
![5-Amino-6-[(cyclopropylmethyl)sulfanyl]-3-methylhexanoic acid](/img/structure/B15257940.png)
![1-[(Benzyloxy)carbonyl]-5-(3,5-dimethylpiperidin-1-yl)piperidine-3-carboxylic acid](/img/structure/B15257960.png)
![1-[4-(Aminomethyl)oxan-4-yl]cyclobutan-1-ol](/img/structure/B15257971.png)
![Benzyl N-[5-(chlorosulfonyl)pyridin-3-yl]carbamate](/img/structure/B15257985.png)



![3-(Bromomethyl)-3-methylbicyclo[3.1.0]hexane](/img/structure/B15258002.png)
![1-[1-(Propan-2-yl)-1H-pyrrol-3-yl]-7-oxa-2-azaspiro[3.5]nonane](/img/structure/B15258007.png)
![4-(2-Hydroxyphenyl)-2-azaspiro[4.4]nonan-1-one](/img/structure/B15258010.png)

